molecular formula C25H22BrN3O6 B12031307 4-(2-((4-Bromoanilino)(oxo)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate CAS No. 767289-28-1

4-(2-((4-Bromoanilino)(oxo)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate

Cat. No.: B12031307
CAS No.: 767289-28-1
M. Wt: 540.4 g/mol
InChI Key: KBPUCBGMSPSMIB-JFLMPSFJSA-N
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Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Bromoanilino)(oxo)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reagents like bromine for bromination reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-((4-Bromoanilino)(oxo)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(2-((4-Bromoanilino)(oxo)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((4-Bromoanilino)(oxo)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties.

Properties

CAS No.

767289-28-1

Molecular Formula

C25H22BrN3O6

Molecular Weight

540.4 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C25H22BrN3O6/c1-3-34-22-14-16(4-13-21(22)35-25(32)17-5-11-20(33-2)12-6-17)15-27-29-24(31)23(30)28-19-9-7-18(26)8-10-19/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+

InChI Key

KBPUCBGMSPSMIB-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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